2,5-dimethyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide
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Overview
Description
2,5-dimethyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a complex organic compound that features a thiazole ring, a trifluoromethyl group, and a benzenesulfonamide moiety. This compound is part of a broader class of thiazole derivatives known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties .
Mechanism of Action
Thiazoles
are a class of organic compounds that contain a five-membered aromatic ring with one sulfur atom and one nitrogen atom . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Sulfonamides
are a class of organic compounds that contain a sulfur atom bonded to two oxygen atoms and one nitrogen atom. They are widely used in medicine, primarily as antibiotics. The antibacterial activity of sulfonamides relies on their ability to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid, a crucial nutrient for bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds . This reaction is favored for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of reaction control, safety, and scalability . These systems allow for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: Electrophilic and nucleophilic substitutions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the sulfonamide group produces amines .
Scientific Research Applications
2,5-dimethyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its antitumor activity and potential use in cancer therapy.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
2,5-dimethyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide is unique due to the presence of both a trifluoromethyl group and a benzenesulfonamide moiety, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its metabolic stability and bioavailability, while the benzenesulfonamide moiety contributes to its biological activity .
Properties
IUPAC Name |
2,5-dimethyl-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O2S2/c1-13-3-4-14(2)18(11-13)29(26,27)24-10-9-17-12-28-19(25-17)15-5-7-16(8-6-15)20(21,22)23/h3-8,11-12,24H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQGRLVZZJDCLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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